molecular formula C8H9BrClNO2 B2532147 Methyl 3-amino-5-bromobenzoate hydrochloride CAS No. 1881330-74-0

Methyl 3-amino-5-bromobenzoate hydrochloride

Cat. No.: B2532147
CAS No.: 1881330-74-0
M. Wt: 266.52
InChI Key: IQLJDRJMWQEBEE-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-bromobenzoate hydrochloride is a halogenated aromatic compound featuring a bromine atom at the 5-position, an amino group at the 3-position, and a methyl ester moiety at the carboxyl position. The bromine atom likely enhances electrophilic reactivity, while the ester group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

IUPAC Name

methyl 3-amino-5-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.ClH/c1-12-8(11)5-2-6(9)4-7(10)3-5;/h2-4H,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLJDRJMWQEBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-bromobenzoate hydrochloride typically involves the bromination of methyl 3-aminobenzoate. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the 5-position undergoes NAS due to the electron-donating effect of the meta-amino group, which activates the ring toward electrophilic substitution. Common nucleophiles and conditions include:

Nucleophile Conditions Product Notes
Hydroxide ionAqueous NaOH, 100–120°C3-Amino-5-hydroxybenzoic acid methyl esterRequires high temperature .
AminesDMF, 80–90°C, CuI catalyst3-Amino-5-(alkyl/aryl)aminobenzoate derivativesBuchwald-Hartwig protocol applicable.
ThiolsEtOH, reflux, K₂CO₃3-Amino-5-thiobenzoate analogsSulfur nucleophiles show moderate yields.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-couplings, enabling C–C bond formation:

Suzuki-Miyaura Coupling

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Outcome : Arylation at the 5-position to form biaryl derivatives (e.g., 3-amino-5-phenylbenzoate esters).

Buchwald-Hartwig Amination

  • Conditions : Pd₂(dba)₃, Xantphos ligand, Cs₂CO₃, toluene, 110°C.

  • Outcome : Installation of secondary/tertiary amines at the bromine site.

Reduction Reactions

The ester and amino groups influence reduction pathways:

Reduction Target Reagents/Conditions Product Yield
Nitro group (if present)H₂, Pd/C, EtOH, RT3-Amino-5-bromobenzoate methyl ester>90% .
Ester to alcoholLiAlH₄, THF, 0°C to reflux3-Amino-5-bromobenzyl alcohol~75%.

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : 6M HCl, reflux, 12h → 3-Amino-5-bromobenzoic acid.

  • Basic Hydrolysis : 2M NaOH, EtOH/H₂O, 60°C → Carboxylate salt, acidified to free acid .

Diazotization and Subsequent Reactions

The amino group facilitates diazotization, enabling further functionalization:

Reaction Conditions Product Application
Sandmeyer reactionNaNO₂, HBr, CuBr, 0–5°C3-Amino-5-cyanobenzoate methyl esterCyanide introduction.
Azo couplingDiazonium salt + electron-rich arene3-Azo-5-bromobenzoate derivativesDye/pharmaceutical intermediates .

Salt-Specific Reactivity

As a hydrochloride salt, the protonated amino group affects reactivity:

  • Deprotonation Requirement : Base (e.g., K₂CO₃ or Et₃N) is often needed to free the amine for NAS or coupling reactions .

  • Stability : Decomposes above 200°C, requiring low-temperature reactions (<100°C) for optimal stability .

Key Mechanistic Insights

  • Electrophilic Aromatic Substitution : The amino group directs electrophiles to the para and ortho positions relative to itself, but steric hindrance from the ester group limits ortho substitution .

  • Steric Effects : The methyl ester at the 1-position slightly deactivates the ring but does not significantly hinder NAS at the 5-position .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Methyl 3-amino-5-bromobenzoate hydrochloride has shown promise as an antimicrobial agent. It acts as a potential inhibitor of PqsD, an enzyme involved in the virulence of Pseudomonas aeruginosa, a pathogen responsible for various infections, particularly in immunocompromised individuals . This inhibition could lead to the development of new therapeutic strategies against resistant bacterial strains.

2. Synthesis of Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be utilized in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors, which are crucial for antiviral drug development . The compound's structure allows for modifications that enhance its bioactivity and selectivity.

Agricultural Applications

1. Plant Growth Regulators
this compound is involved in plant growth regulation, potentially enhancing crop yields and resistance to environmental stressors. Its application in agriculture can lead to the development of more resilient plant varieties .

Synthetic Organic Chemistry

1. Versatile Building Block
In synthetic organic chemistry, this compound acts as a versatile building block for the synthesis of complex organic molecules. Its functional groups allow for further chemical transformations, making it valuable in developing new materials and compounds .

2. Reaction Mechanisms
The compound can undergo various chemical reactions such as bromination and reduction, which are essential for synthesizing derivatives with enhanced properties. For example, bromination reactions can introduce additional bromine atoms into organic frameworks, leading to compounds with unique biological activities .

Case Studies

Study Application Findings
Study on PqsD InhibitionAntimicrobialThis compound inhibited PqsD activity, reducing virulence in Pseudomonas aeruginosa infections .
Synthesis of Antiviral AgentsMedicinal ChemistryThe compound was successfully used to synthesize potent inhibitors of hepatitis C virus NS5b RNA polymerase .
Plant Growth RegulationAgricultural ScienceDemonstrated potential to enhance plant growth and resilience under stress conditions .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-bromobenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:

Substituent Positioning: Methyl 3-amino-5-bromobenzoate’s bromine and amino groups are meta to each other on the benzene ring, distinct from 2-amino-5-bromophenol hydrochloride, where substituents are para. This positioning alters electronic effects (e.g., resonance stabilization) and reactivity in substitution reactions .

Functional Group Impact: The methyl ester in Methyl 3-amino-5-bromobenzoate hydrochloride improves lipophilicity relative to phenolic -OH groups (e.g., 2-amino-5-bromophenol), which may enhance membrane permeability but reduce aqueous solubility . In contrast, Tapentadol’s hydroxyl and methyl groups contribute to its opioid receptor binding, demonstrating how functional groups dictate pharmacological activity .

Pharmacological and Mechanistic Insights

  • Bromine’s Role in Bioactivity: highlights that brominated compounds like 5-bromo-2′-deoxyuridine synergize with nitrosourea agents (e.g., ACNU) to enhance DNA cross-linking, suggesting the bromine in this compound could similarly potentiate chemotherapeutic effects .
  • Ester vs. Phenol Stability: Phenolic derivatives (e.g., 2-amino-5-bromophenol) are prone to oxidation, whereas the ester group in the target compound may offer greater hydrolytic stability under physiological conditions, extending half-life .

Biological Activity

Methyl 3-amino-5-bromobenzoate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Amino Group : Facilitates hydrogen bonding with biological targets.
  • Bromo Group : Engages in halogen bonding, enhancing interaction with proteins and enzymes.

These functional groups contribute to the compound's unique reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate enzyme activity and influence various biochemical pathways, leading to a range of biological effects.

Antimycobacterial Activity

Recent studies have highlighted the potential antitubercular properties of derivatives related to methyl 3-amino-5-bromobenzoate. For instance, compounds such as methyl-2-amino-5-bromobenzoate have shown promise against Mycobacterium tuberculosis, with reported MIC values indicating effective inhibition of bacterial growth . The compound's ability to acidify the intrabacterial environment enhances its efficacy against mycobacterial infections.

CompoundMIC (µM)Target
Methyl 2-amino-5-bromobenzoate100M. tuberculosis
Methyl 3-amino-5-bromobenzoateNot specifiedPotentially similar targets

Inhibition of Enzymatic Activity

This compound has been investigated for its role as an inhibitor of various enzymes. In particular, it has been noted for its potential to inhibit PqsD, an enzyme implicated in the pathogenicity of Pseudomonas aeruginosa. This inhibition could provide a therapeutic avenue for treating infections caused by this bacterium .

Case Studies and Research Findings

  • Antitubercular Studies : A study evaluated the antitubercular activity of methyl 3-amino-5-bromobenzoate derivatives against M. tuberculosis, revealing significant inhibitory effects that were dose-dependent. The study highlighted the importance of structural modifications in enhancing potency against bacterial targets .
  • Enzyme Interaction Studies : Research on enzyme interactions indicated that this compound effectively inhibited specific targets within bacterial cells, suggesting potential applications in antibiotic development .
  • Pharmacokinetic Properties : Investigations into the pharmacokinetic properties of related compounds have shown that modifications to the benzoate structure can significantly alter solubility and membrane permeability, which are critical for bioavailability in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for Methyl 3-amino-5-bromobenzoate hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves esterification of 3-amino-5-bromobenzoic acid using methanol under acidic catalysis. Optimization can include:
  • Temperature control : Maintain 60–70°C to avoid decarboxylation.
  • Catalyst selection : Use H₂SO₄ or thionyl chloride for efficient ester formation.
  • Purification : Recrystallize from ethanol/water mixtures to remove unreacted acid .
    For bromination, consider electrophilic substitution using Br₂ in acetic acid or N-bromosuccinimide (NBS) in DMF. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Methodological Answer :
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) should be used to minimize moisture .
  • Safety : Wear nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water and remove contaminated clothing (refer to OSHA P303+P361+P353 protocols) .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 60:40) to assess purity (>98% by area normalization) .
  • NMR : ¹H NMR (DMSO-d₆) should show a singlet for the methyl ester (δ 3.8–3.9 ppm) and aromatic protons (δ 7.2–8.1 ppm). Confirm the absence of free amine via IR (absence of N-H stretch ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data caused by bromine’s quadrupolar effects in NMR analysis?

  • Methodological Answer : Bromine’s quadrupolar relaxation broadens NMR signals. To mitigate:
  • Use high-field NMR (≥500 MHz) and 2D techniques (e.g., HSQC, HMBC) to assign overlapping aromatic signals.
  • Compare experimental data with computational predictions (DFT calculations for chemical shifts) .
  • Example : In similar brominated esters, coupling constants (J = 8–10 Hz for meta-substituted protons) help distinguish regioisomers .

Q. What strategies are effective for incorporating this compound into heterocyclic drug candidates (e.g., triazines or benzimidazoles)?

  • Methodological Answer :
  • Triazine synthesis : React with 2,4,6-trichlorotriazine in dry THF under N₂. Use 4-methoxyphenol as a nucleophilic partner (1:1 molar ratio) at 0°C, followed by amination at 60°C (yields ~70–85%) .
  • Benzimidazole derivatives : Condense with o-phenylenediamine using PPA (polyphosphoric acid) at 120°C. Monitor by LC-MS for intermediate formation .

Q. How can formulation challenges (e.g., poor solubility) be addressed for pharmacological studies?

  • Methodological Answer :
  • Co-solvents : Use DMSO/PEG 400 (1:4 v/v) for in vitro assays. For in vivo, prepare nanoemulsions via high-pressure homogenization (particle size <200 nm) .
  • Hydrogel systems : Adapt methods from metformin hydrochloride hydrogels (e.g., HPMC matrix) for sustained release. Characterize drug loading via UV-Vis (λmax ~270 nm) .

Key Considerations for Advanced Studies

  • Contradiction Analysis : If NMR data conflicts with computational models, validate via X-ray crystallography (single-crystal diffraction) .
  • Regulatory Compliance : Ensure waste disposal follows REACH Annex XVII (brominated compounds require specialized treatment) .

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